

# Application Note: High-Resolution Mass Spectrometry of 3-Oxo-7Z-Tetradecenoyl-CoA

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Compound of Interest

Compound Name: 3-Oxo-7Z-Tetradecenoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a robust methodology for the sensitive and specific quantification of **3-Oxo-7Z-tetradecenoyl-CoA** in biological matrices using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). **3-Oxo-7Z-tetradecenoyl-CoA** is an intermediate in the beta-oxidation of monounsaturated fatty acids. Accurate measurement of its levels is crucial for studying fatty acid metabolism and its deregulation in various disease states. The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for applications in metabolic research and drug development.

#### Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular energy metabolism and biosynthesis. **3-Oxo-7Z-tetradecenoyl-CoA** is a specific intermediate in the beta-oxidation pathway of C14:1 fatty acids. Dysregulation of fatty acid oxidation pathways is implicated in numerous metabolic disorders, including type 2 diabetes, fatty liver disease, and certain inherited metabolic diseases. Therefore, the ability to accurately quantify key intermediates like **3-Oxo-7Z-tetradecenoyl-CoA** is essential for understanding disease mechanisms and for the development of novel therapeutics targeting these pathways.



High-resolution mass spectrometry coupled with liquid chromatography offers unparalleled sensitivity and selectivity for the analysis of low-abundance, structurally diverse metabolites such as acyl-CoAs. This document provides a detailed protocol for the analysis of **3-Oxo-7Z-tetradecenoyl-CoA**, leveraging the characteristic fragmentation of acyl-CoAs for reliable identification and quantification.

**Analyte Properties** 

Property	Value	
Compound Name	3-Oxo-7Z-tetradecenoyl-CoA	
Molecular Formula	C35H58N7O18P3S[1]	
Molecular Weight	989.86 g/mol [1]	
Monoisotopic Mass	989.27716 Da	
Precursor Ion (M+H)+	990.28444 m/z	

## Experimental Protocols Sample Preparation (Protein Precipitation)

This protocol is suitable for cell cultures and tissue homogenates.

#### Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA) or Acetonitrile
- Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample.

#### Procedure:

 Cell Pellet Collection: For cultured cells, wash the cell pellet (1-5 million cells) with 2 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.



- Tissue Homogenization: For tissues, weigh approximately 20-50 mg of frozen tissue and homogenize on ice in 500  $\mu$ L of ice-cold PBS.
- Extraction: Add 500 μL of ice-cold 10% SSA or 1 mL of cold acetonitrile containing the internal standard to the cell pellet or tissue homogenate.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubation: Incubate the samples on ice for 20 minutes.
- Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

### **Liquid Chromatography**

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameter	Value	
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)	
Mobile Phase A	10 mM Ammonium Acetate in Water, pH 6.8	
Mobile Phase B	Acetonitrile	
Flow Rate	0.3 mL/min	
Injection Volume	5-10 μL	
Column Temperature	40°C	

**Gradient Elution:** 



Time (min)	% Mobile Phase B
0.0	5
2.0	5
12.0	95
15.0	95
15.1	5

| 20.0 | 5 |

### **High-Resolution Mass Spectrometry**

MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or Triple TOF).

Parameter	Value	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Analysis Mode	Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.5 kV	
Sheath Gas Flow Rate	40 (arbitrary units)	
Auxiliary Gas Flow Rate	10 (arbitrary units)	
Capillary Temperature	320°C	
Full Scan Resolution	70,000	
MS/MS Resolution	35,000	
Collision Energy	Optimized for the specific instrument (typically 25-35 eV)	

### **Data Presentation**



## Proposed MRM Transitions for 3-Oxo-7Z-Tetradecenoyl-CoA

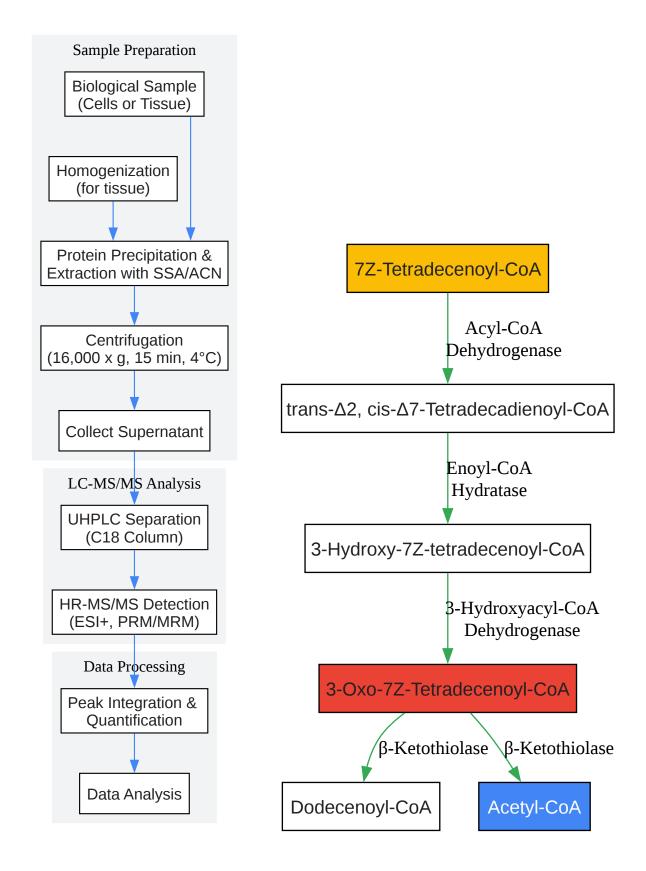
Quantitative analysis is performed using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). The transitions are based on the characteristic fragmentation of acyl-CoAs, which typically involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) or cleavage to produce a fragment corresponding to the adenosine 3',5'-diphosphate (m/z 428.0365).[2][3][4] For 3-oxoacyl-CoAs, a prominent fragment is the acylium ion resulting from the cleavage of the thioester bond.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ion Type
3-Oxo-7Z- Tetradecenoyl-CoA (Quantifier)	990.28	483.28	[M+H - 507]+
3-Oxo-7Z- Tetradecenoyl-CoA (Qualifier)	990.28	428.04	[Adenosine 3',5'- diphosphate]+
Heptadecanoyl-CoA (Internal Standard)	1018.46	511.46	[M+H - 507]+

Note: The exact m/z values for product ions should be optimized by direct infusion of a standard compound if available.

# Visualizations Experimental Workflow





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